molecular formula C10H14 B1584817 1-Ethyl-3,5-dimethylbenzene CAS No. 934-74-7

1-Ethyl-3,5-dimethylbenzene

Cat. No.: B1584817
CAS No.: 934-74-7
M. Wt: 134.22 g/mol
InChI Key: LMAUULKNZLEMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3,5-dimethylbenzene, also known as 5-ethyl-m-xylene, is an aromatic hydrocarbon with the molecular formula C10H14. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group and two methyl groups at the 1, 3, and 5 positions. This compound is part of the xylene family and is known for its distinct chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethylbenzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic reforming of petroleum hydrocarbons. This process includes the dehydrogenation and isomerization of alkanes to produce aromatic compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-3,5-dimethylbenzene has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

1-Ethyl-3,5-dimethylbenzene can be compared with other similar compounds, such as:

    m-Xylene (1,3-dimethylbenzene): Similar structure but lacks the ethyl group.

    1-Ethyl-2,4-dimethylbenzene: Similar structure but with different positions of the methyl groups.

    1,2,4-Trimethylbenzene: Contains three methyl groups instead of an ethyl group.

This compound stands out due to its unique substitution pattern, which influences its chemical reactivity and applications.

Properties

IUPAC Name

1-ethyl-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-4-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAUULKNZLEMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061316
Record name 5-Ethyl-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-74-7
Record name 1-Ethyl-3,5-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-m-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-m-xylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-ethyl-3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Ethyl-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-m-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-ETHYL-M-XYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQH822L3HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3,5-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3,5-dimethylbenzene
Reactant of Route 3
Reactant of Route 3
1-Ethyl-3,5-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3,5-dimethylbenzene
Reactant of Route 5
1-Ethyl-3,5-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3,5-dimethylbenzene
Customer
Q & A

Q1: The study mentions 1-Ethyl-3,5-dimethylbenzene being emitted from the growth media of indoor plants. What are the potential sources of this compound in such an environment? []

A1: While the exact origin of this compound within the plant growth media wasn't definitively determined in the study , several possibilities exist:

    Q2: Does the presence of this compound, originating from the growth media, have any implications for the plants themselves or for indoor air quality? []

    A2: The study primarily focused on identifying and categorizing the volatile organic compounds emitted by indoor plants and their surrounding environment. While the presence of this compound was noted, its specific effects on plant health or indoor air quality were not investigated. Further research is necessary to understand:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.